N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide
説明
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(15-2-1-7-26-15)17-6-4-13(29-17)10-22-20(25)19(24)21-9-12-3-5-14-16(8-12)28-11-27-14/h1-8,18,23H,9-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPMWPQTXIBGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, identified by its CAS number 2034593-58-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₅S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034593-58-1 |
Synthesis
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The benzo[d][1,3]dioxole derivative is synthesized through cyclization and functional group modifications.
- Formation of Oxalamide Linkage : The final product is formed by coupling the intermediates using oxalyl chloride under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide. For instance, derivatives containing benzo[d][1,3]dioxole moieties have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings indicate that the compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells (IC₅₀ > 150 µM).
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Flow cytometry assays have shown that the compound can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC staining.
- Cell Cycle Arrest : Analysis indicates that the compound can disrupt normal cell cycle progression, contributing to its antiproliferative effects.
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide:
- Study on Anticancer Activity : A study published in PubMed reported that derivatives with benzo[d][1,3]dioxole structures showed promising anticancer activity against HepG2 and MCF7 cell lines with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer pathways, enhancing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide?
- Methodology :
- Stepwise coupling : Utilize oxalamide formation via chloroacetyl chloride and amine intermediates under basic conditions (e.g., triethylamine in dioxane or DMF). For example, attach the benzodioxolemethyl and thiophenemethyl moieties sequentially using coupling agents like DMTMM or EDC .
- Stereochemical control : Monitor diastereomer formation during coupling of chiral intermediates (e.g., hydroxymethylfuran-thiophene derivatives) using chiral HPLC or NMR analysis .
- Purification : Recrystallize from ethanol-DMF mixtures or employ column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How to characterize the compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Use DMSO-d6 at elevated temperatures (50 °C) to resolve overlapping signals, particularly for aromatic protons (δ 7.0–8.5 ppm) and oxalamide NH groups (δ 8.3–10.7 ppm) .
- LC-MS : Confirm molecular weight via APCI+ mode (e.g., m/z 479.12 for a related oxalamide) and assess purity (>90% by HPLC with C18 columns) .
- X-ray crystallography : Employ SHELX software for crystal structure refinement if single crystals are obtained .
Q. What biological assays are suitable for initial activity screening?
- Methodology :
- Antiviral assays : Test against HIV-1 or similar viruses using CD4-binding inhibition studies (e.g., pseudovirus neutralization assays) .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HeLa cells to determine IC50 values .
- Enzyme inhibition : Screen against targets like COX-1/2 or kinases via fluorometric or colorimetric assays .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog synthesis : Modify substituents on the benzodioxole, furan, or thiophene moieties. For example, replace the hydroxymethyl group with methoxy or halogens to assess hydrophilicity effects .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., HIV-1 gp120) .
- Bioisosteric replacement : Substitute the oxalamide linker with urea or sulfonamide groups to evaluate backbone flexibility .
Q. What strategies improve solubility and bioavailability?
- Methodology :
- Hydrophilic modifications : Introduce polar groups (e.g., hydroxyethyl or PEG chains) on the thiophene or furan rings, as seen in related compounds with improved aqueous solubility .
- Salt formation : Convert the free base to hydrochloride or trifluoroacetate salts to enhance crystallinity and dissolution rates .
- Prodrug design : Mask the hydroxymethyl group as an ester or carbonate for controlled release .
Q. How to resolve contradictions in biological activity data?
- Methodology :
- Batch reproducibility : Verify synthesis protocols (e.g., reaction time, stoichiometry) to ensure consistent stereochemical outcomes .
- Assay standardization : Replicate experiments across multiple cell lines (e.g., Jurkat vs. PBMCs for antiviral activity) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to assess whether inactive metabolites explain discrepancies .
Q. What computational tools are recommended for target prediction?
- Methodology :
- Molecular dynamics simulations : Analyze binding stability with GROMACS or AMBER to validate docking results .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from similar oxalamide derivatives .
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, toxicity, and CYP450 interactions .
Q. How to address challenges in crystallographic refinement?
- Methodology :
- Data collection : Use synchrotron radiation for high-resolution datasets (>1.0 Å) to resolve disordered regions (e.g., flexible hydroxymethyl groups) .
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and use TWIN commands for twinned crystals .
- Validation : Check geometry and electron density maps with CCDC Mercury to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
